Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate
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Description
“Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C16H19NO2S . It is closely related to “2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile”, which has a CAS Number of 884497-30-7 and a linear formula of C16 H18 N2 S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 289.393 Da, and the monoisotopic mass is 289.113647 Da .Scientific Research Applications
Applications in Dyeing and Textile Industry
Dyeing Polyester Fibres : Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate derivatives were utilized to synthesize a series of monoazo disperse dyes. These dyes showcased excellent dyeing performance on polyester fabrics, offering shades such as yellow, deep pink, brown, and brownish purple with good levelness. The fastness properties of the dyed fabrics, including wash, perspiration, sublimation, and rub fastness, were notably very good. However, they exhibited poor photostability. The dyes were observed to present deeper hues when dyed under pressure, even post-washing (Iyun et al., 2015).
Applications in Medicinal Chemistry
Anticancer Drug Synthesis : Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and potassium 2-{[(E)-1-(2-hydroxyphenyl)alkylidene]amino}-4-methyl-pentanoates, were studied for their anticancer properties. These complexes were characterized through various spectroscopic techniques and showed notable in vitro cytotoxicity against multiple human tumor cell lines, with some compounds demonstrating higher cytotoxicity than common chemotherapy drugs like doxorubicin, cisplatin, 5-fluorouracil, and etoposide (Basu Baul et al., 2009).
Applications in Material Science
Material Characterization and Properties : Methyl-3-aminothiophene-2-carboxylate, a key intermediate in organic synthesis, medicine, dyes, and pesticides, was characterized through single crystal X-ray diffraction analysis. The study revealed intricate hydrogen bond interactions and weak interactions within its structure. Additionally, the study involved energy-framework analyses, electrostatic potential, and frontier molecular orbitals calculations to understand the material's properties, indicating the compound's potential for various inter- and intra-interactions, especially involving amino and carboxyl groups (Tao et al., 2020).
Properties
IUPAC Name |
methyl 2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-10(2)12-6-8-13(9-7-12)14-11(3)21-16(18)15(14)17(19)20-4/h6-10H,5,18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFBTADWEOWTNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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